PRMT3 Binding for Negative Control
3-Methyl-2-phenylpyrazolo[1,5-a]pyridine demonstrates a well-characterized, albeit modest, binding affinity for human protein arginine methyltransferase 3 (PRMT3), with an EC50 value of 1.30 × 10³ nM (1.3 µM) in a protein stabilization assay [1]. This contrasts sharply with potent PRMT3 inhibitors such as GSK3368715 (IC50 = 48 nM) and allosteric inhibitors (IC50 ≈ 10–36 nM), which are 27- to 130-fold more potent [2]. The defined low potency of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine renders it valuable as a negative control or for selectivity profiling against other PRMT family members.
| Evidence Dimension | PRMT3 binding affinity (EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 1.30 × 10³ nM (1.3 µM) [BindingDB: BDBM50247349] |
| Comparator Or Baseline | GSK3368715 IC50 = 48 nM; allosteric inhibitors IC50 = 10–36 nM |
| Quantified Difference | Target compound is ~27-fold less potent than GSK3368715 and ~36- to 130-fold less potent than allosteric inhibitors |
| Conditions | Binding affinity measured using ePL-tagged human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells, assessed via protein stabilization [BindingDB assay ID: 5, entry ID: 50022523] |
Why This Matters
This defined low-potency profile enables researchers to use 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine as a selective negative control in PRMT3 inhibition studies, ensuring assay validity and facilitating SAR exploration.
- [1] BindingDB Entry BDBM50247349 (CHEMBL4072005). Affinity Data: EC50 = 1.30E+3 nM. Assay: Binding affinity to ePL-tagged human PRMT3 methyltransferase domain (211 to 531 residues) expressed in HEK293 cells. View Source
- [2] GSK3368715 (EPZ019997) data: PRMT3 IC50 = 48 nM. Allosteric inhibitors data: IC50 = 10–36 nM (compounds 29, 30, 36, 37). Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3). Journal of Medicinal Chemistry, 2018. View Source
